molecular formula C8H5NOS B595210 Benzo[d]thiazole-4-carbaldehyde CAS No. 1213833-90-9

Benzo[d]thiazole-4-carbaldehyde

Cat. No. B595210
CAS RN: 1213833-90-9
M. Wt: 163.194
InChI Key: VCNWADMZUYTNIH-UHFFFAOYSA-N
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Description

Benzo[d]thiazole-4-carbaldehyde is a chemical compound with the CAS Number: 1213833-90-9 . It has a molecular weight of 163.2 and its IUPAC name is 1,3-benzothiazole-4-carbaldehyde . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including Benzo[d]thiazole-4-carbaldehyde, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . All the synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .


Molecular Structure Analysis

The molecular structure of Benzo[d]thiazole-4-carbaldehyde contains a total of 17 bonds, including 12 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .


Chemical Reactions Analysis

Benzo[d]thiazole-4-carbaldehyde can participate in various chemical reactions. For instance, it has been used in the cyanation of 4-bromobenzo [1,2-d:4,5-d′]bis ([1,2,3]thiadiazole) with copper (I) cyanide in DMF to form benzo [1,2-d:4,5-d′]bis ([1,2,3]thiadiazole)-4-carbonitrile .


Physical And Chemical Properties Analysis

Benzo[d]thiazole-4-carbaldehyde is a solid at room temperature . The InChI code for this compound is 1S/C8H5NOS/c10-4-6-2-1-3-7-8(6)9-5-11-7/h1-5H .

Scientific Research Applications

Anti-Tubercular Compounds

Benzo[d]thiazole derivatives have been synthesized and studied for their anti-tubercular properties . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Green Chemistry

Benzothiazoles have played a significant role in the field of green chemistry . They have been synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

OLEDs and Organic Solar Cells Components

Benzo[d]thiazole derivatives have been used as electron-withdrawing building blocks in the synthesis of OLEDs and organic solar cells components .

Antimicrobial Activity

Thiazole derivatives, which can be synthesized from Benzo[d]thiazole-4-carbaldehyde, have shown antimicrobial activity .

Antiretroviral Activity

Thiazole derivatives have also been used in the synthesis of antiretroviral drugs .

Antifungal Activity

Thiazole derivatives have demonstrated antifungal properties .

Anticancer Activity

Benzothiazoles have been studied for their anticancer properties . They have shown a wide range of biological activities including anti-cancer .

Anti-Diabetic Activity

Thiazole derivatives have shown anti-diabetic properties .

Mechanism of Action

While the specific mechanism of action for Benzo[d]thiazole-4-carbaldehyde is not mentioned in the search results, benzothiazole derivatives have been found to interfere with diverse bacterial targets, including DNA gyrase, topoisomerase IV, biofilm formation, cell wall permeability, and tryptophanyl-tRNA synthetase .

Safety and Hazards

The safety information for Benzo[d]thiazole-4-carbaldehyde includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

Future Directions

Benzothiazole derivatives, including Benzo[d]thiazole-4-carbaldehyde, have shown promising anti-tubercular activity, with better inhibition potency found in new benzothiazole derivatives against M. tuberculosis . Therefore, future research could focus on further exploring the anti-tubercular potential of these compounds .

properties

IUPAC Name

1,3-benzothiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NOS/c10-4-6-2-1-3-7-8(6)9-5-11-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNWADMZUYTNIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856646
Record name 1,3-Benzothiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]thiazole-4-carbaldehyde

CAS RN

1213833-90-9
Record name 1,3-Benzothiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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